N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941916-39-8
VCID: VC4710305
InChI: InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F
Molecular Formula: C23H21FN2O6
Molecular Weight: 440.427

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 941916-39-8

Cat. No.: VC4710305

Molecular Formula: C23H21FN2O6

Molecular Weight: 440.427

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide - 941916-39-8

Specification

CAS No. 941916-39-8
Molecular Formula C23H21FN2O6
Molecular Weight 440.427
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29)
Standard InChI Key JVVYVBDYBBTVJJ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F

Introduction

The compound N-(benzo[d] dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure incorporates a benzodioxole moiety, a fluorobenzyl ether group, and a pyridinone core, which collectively suggest its potential as a pharmacologically active compound.

Structural Details

  • Molecular Formula: C21H19FN2O5

  • Molecular Weight: 398.39 g/mol

  • Key Functional Groups:

    • Benzodioxole ring

    • Fluorobenzyl ether

    • Hydroxymethyl group

    • Acetamide linkage

    • Pyridinone core

The compound's structure consists of multiple aromatic and heterocyclic systems, enhancing its stability and potential bioactivity.

Synthesis and Characterization

The synthesis of compounds like this often involves multi-step reactions to incorporate the functional groups in a controlled manner:

  • Synthetic Pathway:

    • Initial formation of the benzodioxole derivative.

    • Coupling with a fluorobenzyl ether precursor.

    • Introduction of the pyridinone moiety through condensation or cyclization reactions.

    • Final acetamide linkage formation.

  • Characterization Techniques:

    • NMR Spectroscopy: Used to confirm the structure by identifying chemical shifts corresponding to aromatic protons, fluorine atoms, and hydroxymethyl groups.

    • Mass Spectrometry (MS): Provides molecular weight confirmation.

    • X-ray Crystallography: Potentially used to determine the three-dimensional conformation.

Biological Relevance

Compounds with similar structures have been explored for various biological activities:

  • Potential Applications:

    • Anti-inflammatory agents due to the presence of hydroxymethyl and pyridinone groups.

    • Anticancer activity, as heterocyclic compounds are often involved in enzyme inhibition or DNA interaction.

    • Antiviral properties stemming from aromatic and fluorinated groups.

  • Mechanism of Action Hypothesis:

    • The benzodioxole group may interact with hydrophobic pockets in proteins.

    • The fluorobenzyl ether could enhance cell permeability and binding affinity.

    • The acetamide linkage provides hydrogen bonding capacity for target interactions.

  • In Silico Studies:
    Molecular docking studies could predict interactions with enzymes like kinases or proteases, commonly targeted in drug development.

Research Findings

Studies on structurally related compounds provide insights into this molecule's potential:

  • Anti-inflammatory Activity:
    Similar pyridinone derivatives have shown efficacy as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways .

  • Anticancer Potential:
    Aromatic amides have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation .

  • Drug Design Implications:
    Fluorinated compounds are known to enhance metabolic stability and binding affinity in drug molecules .

Limitations and Future Directions

  • Challenges:

    • Limited experimental data specific to this compound.

    • Synthesis complexity due to multiple functional groups.

  • Future Research:

    • Comprehensive biological assays to evaluate pharmacological activity.

    • Optimization of synthesis for scalability.

    • Toxicological studies to determine safety profiles.

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